molecular formula C13H13N3O B3047863 8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine CAS No. 14623-49-5

8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine

Katalognummer B3047863
CAS-Nummer: 14623-49-5
Molekulargewicht: 227.26 g/mol
InChI-Schlüssel: CJKQUGYBWAQXHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine”, also known as TCS-OX2-29, is a small molecule antagonist of the orexin 2 receptor. It has been studied for its anti-neuroinflammatory effects, particularly in lipopolysaccharide-stimulated BV2 microglial cells .


Synthesis Analysis

A series of 3,4-dihydronaphthalen-1(2H)-one derivatives and novel 5,6-dihydrobenzo[h]quinazolin-2-amine derivatives were synthesized and characterized by various analytical methods, such as NMR and HRMS .


Molecular Structure Analysis

The molecular formula of “this compound” is C13H13N3O. The single-crystal structure analysis shows that the title compound crystallizes in the monoclinic space group P2 1 /c with one molecule in the asymmetric unit .

Wissenschaftliche Forschungsanwendungen

Anti-Tubercular Agent

8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine derivatives have been studied for their potential use as anti-tubercular agents. In research by Maurya et al. (2013), various derivatives of this compound demonstrated significant in vitro anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain, highlighting its potential in tuberculosis treatment (Maurya et al., 2013).

Anti-Inflammatory Activity

Research into fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives by Sun et al. (2019) showed promising anti-inflammatory activities. These compounds demonstrated inhibitory effects on LPS-induced NO secretion, suggesting potential in treating inflammatory conditions (Sun et al., 2019).

Antimicrobial Activity

Compounds based on this compound have been explored for their antimicrobial properties. Gupta and Chaudhary (2012) synthesized derivatives that showed promising antimicrobial activities, indicating potential application in combating bacterial infections (Gupta & Chaudhary, 2012).

Synthesis and Utility in Organic Chemistry

The synthesis and utility of 6-aminotetrahydrobenzo[h]quinazolines, closely related to this compound, have been studied for their applications in organic chemistry. Learmonth et al. (1997) investigated various synthesis methods and potential uses in this field, contributing to the understanding of these compounds' chemical properties and applications (Learmonth et al., 1997).

Antinociceptive Activity

A study by Bonacorso et al. (2016) on the synthesis of new 2-substituted 4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolines highlighted their antinociceptive (pain-relieving) activity in animal models. This indicates potential applications in the development of new analgesic drugs (Bonacorso et al., 2016).

Anticancer Activity

Research has been conducted on the synthesis of quinazoline derivatives, including this compound, for potential anticancer applications. Wang et al. (2021) synthesized various derivatives that showed inhibitory activity against specific cancer cell lines, suggesting their potential as anticancer agents (Wang et al., 2021).

Eigenschaften

IUPAC Name

8-methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-17-10-4-5-11-8(6-10)2-3-9-7-15-13(14)16-12(9)11/h4-7H,2-3H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJKQUGYBWAQXHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=NC(=NC=C3CC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20295037
Record name 8-methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20295037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14623-49-5
Record name NSC99375
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99375
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20295037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine
Reactant of Route 2
Reactant of Route 2
8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine
Reactant of Route 3
Reactant of Route 3
8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine
Reactant of Route 4
Reactant of Route 4
8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine
Reactant of Route 5
Reactant of Route 5
8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine
Reactant of Route 6
Reactant of Route 6
8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.